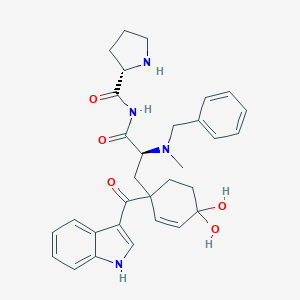
(2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol, also known as erythritol, is a naturally occurring sugar alcohol that is commonly used as a low-calorie sweetener. It has gained popularity in recent years due to its unique properties, which make it an attractive alternative to traditional sugar and other artificial sweeteners. In
Mecanismo De Acción
Erythritol is a non-nutritive sweetener that is not metabolized by the body, meaning it does not contribute to caloric intake. It works by binding to sweet taste receptors on the tongue, triggering a sweet sensation without the associated calories. Unlike other sugar alcohols, (2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol is not metabolized by the body, meaning it does not cause digestive issues like bloating or diarrhea.
Biochemical and Physiological Effects:
Erythritol has been shown to have several biochemical and physiological effects. It has been found to reduce blood glucose and insulin levels in animal studies, suggesting it may have potential benefits for individuals with diabetes. In addition, (2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol has been shown to have anti-inflammatory and antioxidant properties, which may help protect against various diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Erythritol has several advantages for lab experiments, including its stability, low toxicity, and ease of use. It does not interfere with other biochemical processes and can be easily incorporated into various experimental protocols. However, one limitation of (2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol is its high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for (2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol research. One area of interest is its potential use as a therapeutic agent for various diseases and conditions, including diabetes, inflammation, and oxidative stress. In addition, there is growing interest in the use of (2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol in biotechnology and industrial applications, such as the production of biofuels and bioplastics. Further research is needed to fully understand the potential applications and benefits of (2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol in these areas.
Conclusion:
In conclusion, (2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol, or (2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol, is a naturally occurring sugar alcohol with unique properties that make it an attractive alternative to traditional sugar and other artificial sweeteners. It has been extensively studied for its potential health benefits and applications in various fields. Further research is needed to fully understand the potential applications and benefits of (2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol in various areas.
Métodos De Síntesis
Erythritol is produced by the fermentation of glucose using certain strains of yeast or fungi. The process involves several steps, including the conversion of glucose to erythrose, which is then converted to (2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol. The final product is purified and dried to obtain pure (2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol.
Aplicaciones Científicas De Investigación
Erythritol has been extensively studied for its potential health benefits and applications in various fields. It is widely used in the food industry as a low-calorie sweetener and is considered safe for consumption by various regulatory agencies. In addition, (2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol has been shown to have antioxidant properties, which may help protect against oxidative stress and inflammation.
Propiedades
Número CAS |
127279-08-7 |
|---|---|
Nombre del producto |
(2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol |
Fórmula molecular |
C8 H12 N2 O3 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R,6R)-6-ethyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H14O5/c1-2-3-4(8)5(9)6(10)7(11)12-3/h3-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1 |
Clave InChI |
HIPAIKSXHJHWJX-PZRMXXKTSA-N |
SMILES isomérico |
CC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O |
SMILES |
CCC1C(C(C(C(O1)O)O)O)O |
SMILES canónico |
CCC1C(C(C(C(O1)O)O)O)O |
Sinónimos |
Levovist SH-TA-508 SHU 508 SHU 508 A SHU-508 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)


![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)
![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)








